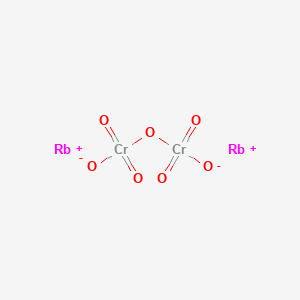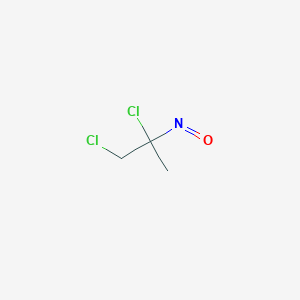
Ácido perrénico
Descripción general
Descripción
Perrhenic acid is a useful research compound. Its molecular formula is HO4Re and its molecular weight is 251.21 g/mol. The purity is usually 95%.
The exact mass of the compound Perrhenic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Perrhenic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perrhenic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalizador en síntesis orgánica
El ácido perrénico sirve como precursor para la síntesis de catalizadores de reacciones orgánicas. Está involucrado en la producción de varios perrenatos que se utilizan para preparar matrices catalíticas activas. Estas matrices suelen estar incrustadas en portadores sólidos como Al₂O₃ o SiO₂, que luego se utilizan en procesos catalíticos .
Epoxidación de alquenos
En combinación con arsinas terciarias, el ácido perrénico forma un sistema catalítico versátil para la epoxidación de alquenos utilizando peróxido de hidrógeno. Esta aplicación es significativa en la producción de epóxidos, que son intermedios valiosos en la síntesis de productos farmacéuticos y químicos finos .
Catalizador de hidrocraqueo
La industria petrolera emplea ácido perrénico como catalizador de hidrocraqueo. El hidrocraqueo es un proceso crítico en el refinado de petróleo para descomponer moléculas de hidrocarburos grandes en diésel, gasolina y otros productos. El papel del ácido perrénico en este proceso mejora la eficiencia y el rendimiento de la operación de refinado .
Procesos de deshidrogenación
El ácido perrénico se utiliza en procesos de deshidrogenación, donde facilita la eliminación de hidrógeno de los compuestos orgánicos. Esto es particularmente importante en la producción de alquenos a partir de alcanos, que son bloques de construcción esenciales en la industria química .
Fabricación de materiales superconductores
El ácido perrénico se utiliza en la fabricación de metales sintéticos superconductores. Estos materiales tienen resistencia eléctrica cero y se utilizan en diversas aplicaciones de alta tecnología, incluidas la resonancia magnética nuclear (RMN) y los aceleradores de partículas .
Producción de blancos de rayos X
En el campo de la imagen médica y el diagnóstico, el ácido perrénico se utiliza para producir blancos de rayos X. Estos blancos son componentes cruciales en los tubos de rayos X, que generan rayos X para fines de imagen .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Perrhenic acid, also known as tetraoxorhenic (VII) acid, is a chemical compound with the formula HReO4 . It’s a fascinating compound with unique properties and interactions. Let’s delve into its mechanism of action.
Target of Action
Perrhenic acid primarily targets metal oxides, hydroxides, and carbonates . It reacts with these compounds to form corresponding perrhenates . It also interacts with various metals like zinc, iron, and magnesium, releasing hydrogen gas .
Mode of Action
Perrhenic acid interacts with its targets through chemical reactions. For instance, it reacts with hydrogen sulfide to form dirhenium heptasulfide . This reaction is significant as the heptasulfide catalyzes various reductions . In the presence of hydrochloric acid, perrhenic acid undergoes reduction in the presence of thioethers and tertiary phosphines to give rhenium (V) complexes with the formula ReOCl3L2 .
Biochemical Pathways
The biochemical pathways affected by perrhenic acid are primarily related to reduction reactions. The compound plays a crucial role in catalyzing the dehydration of oximes to nitriles . It also catalyzes the epoxidation of alkenes with hydrogen peroxide in combination with tertiary arsines .
Pharmacokinetics
It’s known that perrhenic acid is soluble in water , which could potentially influence its absorption and distribution in biological systems.
Result of Action
The result of perrhenic acid’s action is the formation of various compounds through chemical reactions. For instance, it forms dirhenium heptasulfide when reacted with hydrogen sulfide . This compound is a catalyst for various reductions . Similarly, in the presence of hydrochloric acid, it forms rhenium (V) complexes .
Action Environment
The action of perrhenic acid can be influenced by environmental factors. For instance, the presence of water or steam can lead to the formation of a species of perrhenic acid when rhenium (VII) oxide sublimes . Moreover, the compound’s reactivity with other substances can be affected by factors like pH and temperature.
Propiedades
IUPAC Name |
hydroxy(trioxo)rhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.3O.Re/h1H2;;;;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSFIVDHFJJCBJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Re](=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HO4Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894065 | |
| Record name | Perrhenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
75-80% Aqueous solution: Colorless or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Perrhenic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16484 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13768-11-1 | |
| Record name | Rhenate (ReO41-), hydrogen (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perrhenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perrhenic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















